molecular formula C19H18N2OS B328979 4-(3-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione

4-(3-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione

Cat. No.: B328979
M. Wt: 322.4 g/mol
InChI Key: RORQBSIANNPTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione is a member of quinazolines.

Scientific Research Applications

Chemical Structure and Synthesis

  • Orientation in Cyclization : The orientation of cyclization in the thiazolo-quinazoline heterocyclic system, including compounds similar to the target chemical, has been studied using NMR, DFT, and X-ray Diffraction. These techniques help establish the regiochemistry and structure of cyclized products, contributing to a better understanding of their chemical properties (Gupta & Chaudhary, 2015).

Biological and Pharmacological Research

  • Antimicrobial Properties : Quinazoline derivatives have been synthesized, showing potential antimicrobial activities. This includes derivatives of the benzo[h]quinazoline class, which have been evaluated against various microbial strains (Gupta & Chaudhary, 2012).
  • Antitubercular Agents : Substituted benzo[h]quinazolines have been studied as potential anti-tubercular agents. Their effectiveness against Mycobacterium tuberculosis strains has been evaluated, showing significant activity at certain concentrations (Maurya et al., 2013).
  • CNS Depressant and Anticonvulsant Activities : Quinazoline derivatives, including the benzo[h]quinazoline type, have been explored for their potential central nervous system (CNS) depressant and anticonvulsant activities. This research is significant in the development of new therapeutic compounds (Dash et al., 2016).

Chemical Analysis Techniques

  • X-ray, NMR, and DFT Studies : Advanced analytical techniques such as X-ray diffraction, NMR, and Density Functional Theory (DFT) calculations have been applied to study the structure and properties of benzo[h]quinazoline derivatives. This includes investigations into the geometry and electronic structure of these compounds (Gupta & Chaudhary, 2013).

Miscellaneous Research

  • Radioiodination and Biodistribution : Research on radioiodination and biodistribution of benzoquinazoline derivatives, including 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one, has been conducted. This study is relevant in the context of developing radiopharmaceuticals for tumor targeting (Al-Salahi et al., 2018).

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione

InChI

InChI=1S/C19H18N2OS/c1-22-14-7-4-6-13(11-14)17-16-10-9-12-5-2-3-8-15(12)18(16)21-19(23)20-17/h2-8,11,17H,9-10H2,1H3,(H2,20,21,23)

InChI Key

RORQBSIANNPTQQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione

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